6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid
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Description
6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO6S and its molecular weight is 307.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agent Development
Research indicates that derivatives of functionalized amino acids, which include compounds structurally related to 6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid, have been synthesized and evaluated for their potential in designing new anticancer agents. These derivatives have exhibited notable cytotoxicity against human cancer cell lines, suggesting their usefulness in cancer treatment research (Kumar et al., 2009).
Synthesis of Heterocyclic Systems
The compound has been used in the synthesis of various heterocyclic systems, such as substituted pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. These syntheses are part of broader research efforts to develop new pharmacophores for medicinal applications, highlighting the versatility of this compound in creating diverse chemical structures (Toplak et al., 1999).
Multicomponent Reactions in Organic Synthesis
1-Isocyano-2-dimethylamino-alkenes, which are related to the target compound, have been utilized as multifunctional reagents in organic synthesis. These compounds have been instrumental in multicomponent reactions (MCRs) for assembling various derivatives, including those related to this compound. This research underscores the compound's potential in facilitating complex organic syntheses (Dömling & Illgen, 2004).
Methoxycarbonylation of Alkynes
Studies involving the methoxycarbonylation of alkynes, a process relevant to the synthesis and manipulation of this compound, have shown significant results. This research has led to the formation of α,β–unsaturated esters and α,ω-diesters, contributing to the understanding of cascade reactions in organic chemistry (Magro et al., 2010).
Condensation Reactions for Amide and Ester Formation
The compound has been explored in the context of condensation reactions, particularly in the effective formation of amides and esters. This research is crucial in understanding the compound's role in facilitating these types of chemical reactions, which are fundamental in various fields of chemistry and biochemistry (Kunishima et al., 1999).
Properties
IUPAC Name |
6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-6-8(9(14)15)20(17,18)12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEFDKVPCMBAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(S1(=O)=O)C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.